molecular formula C12H27NO B2472738 11-(Methylamino)undecan-1-ol CAS No. 98603-16-8

11-(Methylamino)undecan-1-ol

Cat. No. B2472738
CAS RN: 98603-16-8
M. Wt: 201.354
InChI Key: VYBQBSGDKAHCPI-UHFFFAOYSA-N
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Description

“11-(Methylamino)undecan-1-ol” is a chemical compound with the CAS Number: 98603-16-8 . It has a molecular weight of 201.35 and is typically available in powder form .


Physical And Chemical Properties Analysis

“11-(Methylamino)undecan-1-ol” is a powder at room temperature . The exact physical and chemical properties such as boiling point, melting point, and solubility were not found in the search results.

Scientific Research Applications

Synthesis and Physicochemical Properties

11-(Methylamino)undecan-1-ol and its derivatives have applications in the synthesis and characterization of materials with novel properties. For instance, fatty (co)polyamides synthesized from 11-aminoundecanoic acid and other monomers demonstrated potential as UV powder coatings for heat-sensitive substrates due to their low glass transition temperatures and the ability to undergo photocrosslinking, enhancing the hardness of the coatings (Rejaibi et al., 2015).

Biological Evaluation of Derivatives

Derivatives of 11-(Methylamino)undecan-1-ol, such as clavaminol-G and its analogs, were synthesized and evaluated for their biological properties. These compounds, including 1-aminoundecan-2-ol derivatives, showed promising antimicrobial activity and cytotoxicity against various cell lines, indicating their potential in medical and pharmaceutical applications (Reddy et al., 2013).

Material Science and Nanotechnology

In material science, 11-(Methylamino)undecan-1-ol and its derivatives have been used in the synthesis of functional materials. For example, polymer nanoparticles with activated ester surfaces were prepared using surfmers derived from 11-(methylamino)undecan-1-ol, showing potential for various applications including biosensing and recognition (Herold et al., 2003). Additionally, fluorescent atomically precise Ag38 nanoclusters were synthesized using 11-azido-2-ol-undecane-thiolate derived from 11-(methylamino)undecan-1-ol, with potential applications in biomedicine and catalysis (Campi et al., 2021).

properties

IUPAC Name

11-(methylamino)undecan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H27NO/c1-13-11-9-7-5-3-2-4-6-8-10-12-14/h13-14H,2-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYBQBSGDKAHCPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCCCCCCCCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H27NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

11-(Methylamino)undecan-1-ol

Synthesis routes and methods

Procedure details

A solution of 11-bromoundecanol (25.12 g, 0.10 mol) and methylamine (41% in water, 127 ml, 1.50 mol) in ethanol (50 ml) was heated for 7 h to 70° C. and stirred for a further 16 h at ambient temperature. The solvent was distilled off. After cooling the white solid was dissolved in caustic soda (2N, 200 ml) and diethyl ether (300 ml). The phases were separated and the aqueous phase was extracted with diethyl ether (2×100 ml). The combined organic phases were dried over Na2SO4, filtered and concentrated on the rotary evaporator. The crude product was recrystallized from diethyl ether. 13.23 g (65.7 mmol, 67% yield) of a while solid (melting point: 58° C.) was obtained.
Quantity
25.12 g
Type
reactant
Reaction Step One
Quantity
127 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Yield
67%

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